Phosphine, octyldiphenyl-

Catalog No.
S12549145
CAS No.
6737-43-5
M.F
C20H27P
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphine, octyldiphenyl-

CAS Number

6737-43-5

Product Name

Phosphine, octyldiphenyl-

IUPAC Name

octyl(diphenyl)phosphane

Molecular Formula

C20H27P

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H27P/c1-2-3-4-5-6-13-18-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3

InChI Key

KEJVUXJFDYXFSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2

Phosphine, octyldiphenyl- is a phosphine compound characterized by its unique structure, which includes an octyl group and two phenyl groups attached to a phosphorus atom. This compound is part of a broader class of phosphines known for their diverse applications in chemistry and industry. Phosphines are generally recognized for their reactivity and ability to form complexes with various metals, making them valuable in coordination chemistry and catalysis.

The structure of phosphine, octyldiphenyl- can be represented as follows:

  • Molecular Formula: C₁₈H₂₃P
  • IUPAC Name: Octyldiphenylphosphine

This compound exhibits properties that are influenced by the presence of both the aliphatic octyl group and the aromatic phenyl groups, which can affect its solubility, reactivity, and interaction with biological systems.

Due to the electrophilic nature of the phosphorus atom. The reactivity is often characterized by:

  • Oxidation: Phosphines can be oxidized to form phosphine oxides or phosphonic acids. The oxidation products depend on the reaction conditions and the presence of oxidizing agents.
  • Coordination Chemistry: Phosphine ligands readily form complexes with transition metals, leading to the formation of metal-phosphine complexes that are used as catalysts in organic reactions.
  • Substitution Reactions: The phosphorus atom can undergo nucleophilic substitution reactions, particularly when reacted with alkyl halides or other electrophiles.

Phosphine, octyldiphenyl- can be synthesized through several methods:

  • Alkylation of Diphenylphosphine: This involves reacting diphenylphosphine with an alkyl halide (octyl bromide or iodide) under basic conditions to introduce the octyl group.
    text
    Diphenylphosphine + Octyl Halide → Phosphine, Octyldiphenyl-
  • Reduction of Phosphorus Compounds: Starting from phosphorus trichloride or other phosphorus compounds, reduction processes using lithium aluminum hydride or similar reducing agents can yield phosphines.
  • Hydrolysis of Phosphorus Oxychlorides: Hydrolysis reactions involving phosphorus oxychlorides in the presence of alcohols can also lead to the formation of phosphines.

Phosphine, octyldiphenyl- has several notable applications:

  • Catalysis: Used as a ligand in transition metal catalysis for organic synthesis.
  • Extraction Agents: Employed in solvent extraction processes for separating heavy metals and actinides from nuclear waste.
  • Radioprotection: Investigated for its role in activated radioprotection mechanisms due to its ability to quench excited states in radiolysis processes.

Research into the interaction studies involving phosphine compounds has shown that they can form stable complexes with various metals. These interactions are critical for understanding their role in catalysis and extraction processes. For example, studies have indicated that octyldiphenylphosphine oxide derivatives can effectively complex with actinides in high-level waste solutions, enhancing their extraction efficiency during nuclear waste management processes .

Phosphine, octyldiphenyl- shares similarities with several other phosphine compounds. Here are some comparable compounds along with a brief description highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
DiphenylphosphineTwo phenyl groups attached to phosphorusCommonly used as a ligand but less bulky than octyldiphenyl-
Tris(2-(dimethylamino)ethyl)phosphineThree dimethylaminoethyl groupsHighly soluble in water; used in biological applications
Octylphenyl-N,N-diisobutylcarbamoylmethyl phosphine oxideContains carbamoyl groupsEffective extractant for actinides; used in nuclear chemistry
Dioctylphenylphosphine oxideTwo octyl groups and one phenyl groupExhibits enhanced lipophilicity; used in environmental applications

Phosphine, octyldiphenyl-, stands out due to its combination of aliphatic and aromatic characteristics that influence its solubility and reactivity compared to purely aliphatic or aromatic phosphines.

XLogP3

6.5

Exact Mass

298.185037859 g/mol

Monoisotopic Mass

298.185037859 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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